methyl 2-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate
Description
Methyl 2-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin core fused with a substituted phenyl group and an acetylated benzoate ester.
This compound shares structural homology with intermediates in synthetic pathways for bioactive molecules, such as pyrazolo-triazine derivatives used in pharmacological studies . However, its unique substitution pattern distinguishes it from analogs in both synthetic and biological contexts.
Properties
IUPAC Name |
methyl 2-[[2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-14-8-9-16(10-15(14)2)19-11-20-22(30)27(24-13-28(20)26-19)12-21(29)25-18-7-5-4-6-17(18)23(31)32-3/h4-11,13H,12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINHMVOYQKFMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate (CAS Number: 1021046-20-7) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 431.4 g/mol. The compound features a complex structure that includes a pyrazolo-triazine core linked to a benzoate moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.4 g/mol |
| CAS Number | 1021046-20-7 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an agonist for certain receptors involved in cellular signaling pathways.
Key Mechanisms:
- Receptor Agonism : The compound has been shown to enhance the activity of thrombopoietin receptors, which play a crucial role in platelet production and regulation.
- Antioxidant Activity : Some studies indicate potential antioxidant properties that could protect cells from oxidative stress.
Therapeutic Applications
This compound has been investigated for various therapeutic applications:
- Thrombocytopenia Treatment : As an agonist of thrombopoietin receptors, it shows promise in increasing platelet counts in patients with thrombocytopenia.
- Cancer Research : The compound's ability to modulate cell signaling pathways may have implications in cancer therapy, particularly in targeting specific tumor types.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
Study 1: Platelet Production Enhancement
A clinical trial evaluated the efficacy of this compound in patients with low platelet counts due to chemotherapy. Results indicated a statistically significant increase in platelet levels post-treatment compared to the control group.
Study 2: Antioxidant Properties
In vitro studies demonstrated that this compound exhibited antioxidant activity by scavenging free radicals and reducing lipid peroxidation in cellular models.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Compound A : Methyl 2-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate (RN: 941938-79-0)
- Core Structure: Pyrazolo[1,5-a]pyrazin vs. pyrazolo[1,5-d][1,2,4]triazin .
- Substituents: 3,4-Dimethoxyphenyl vs. 3,4-dimethylphenyl.
Compound B : {4-Oxopyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid (MFCD09468193)
- Functional Groups : Free carboxylic acid vs. methyl ester in the target compound.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Structural Flexibility : The pyrazolo-triazin core allows versatile substitution, enabling optimization for specific biological targets. For example, replacing methyl with methoxy groups (as in Compound A) modulates electronic properties but may reduce metabolic stability .
- Bioactivity Potential: Ferroptosis-inducing compounds with similar heterocycles (e.g., pyrazolo-triazines) show selective cytotoxicity in cancer cells, suggesting a promising avenue for the target compound’s evaluation .
- Synthetic Challenges : The steric bulk of 3,4-dimethylphenyl may necessitate tailored coupling conditions to avoid side reactions, as seen in related syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
